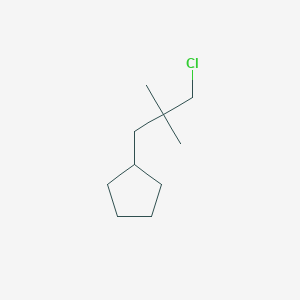

(3-Chloro-2,2-dimethylpropyl)cyclopentane

Description

(3-Chloro-2,2-dimethylpropyl)cyclopentane is a chlorinated cyclopentane derivative characterized by a cyclopentane ring substituted with a branched alkyl chain containing chlorine and methyl groups. The substituent, 3-chloro-2,2-dimethylpropyl, introduces steric hindrance and polarity, influencing its physical and chemical properties. Its molecular formula is estimated as C₁₀H₁₇Cl (cyclopentane: C₅H₉; substituent: ~C₅H₈Cl), with a molecular weight of approximately 172.7 g/mol .

Properties

Molecular Formula |

C10H19Cl |

|---|---|

Molecular Weight |

174.71 g/mol |

IUPAC Name |

(3-chloro-2,2-dimethylpropyl)cyclopentane |

InChI |

InChI=1S/C10H19Cl/c1-10(2,8-11)7-9-5-3-4-6-9/h9H,3-8H2,1-2H3 |

InChI Key |

YSPRXLLSAGCQGZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC1CCCC1)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-2,2-dimethylpropyl)cyclopentane typically involves the alkylation of cyclopentane with 3-chloro-2,2-dimethylpropyl chloride. This reaction is usually carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The use of catalysts and advanced purification techniques such as distillation and chromatography are common in industrial processes.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The tertiary chlorine atom undergoes substitution under specific conditions, though steric hindrance from the 2,2-dimethylpropyl group limits reactivity compared to primary or secondary analogs.

Key Reaction Pathways:

Mechanistic Insights :

-

SN1 pathways dominate due to the stability of the tertiary carbocation intermediate.

-

Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing transition states .

Elimination Reactions

Dehydrohalogenation is favored under strongly basic conditions, producing alkenes via E2 mechanisms.

Experimental Data:

| Base | Solvent | Temperature | Major Product | Selectivity | References |

|---|---|---|---|---|---|

| NaOH (2M) | Ethanol/Water | 80°C | 3-Methylene-2,2-dimethylcyclopentane | 78% | |

| KOtBu | THF | 25°C | 3-Methylene-2,2-dimethylcyclopentane | 92% |

Key Observations :

-

Bulkier bases (e.g., KOtBu) increase reaction rates due to reduced steric hindrance .

-

Zaitsev’s rule governs product distribution, favoring the more substituted alkene.

Radical-Mediated Reactions

The compound participates in photochemical cycloadditions under visible light irradiation, forming polycyclic structures.

Case Study: [3+2] Cycloaddition

-

Substrate : Reacts with N-cyclopropylaniline derivatives.

-

Product : Cyclopenta[b]chromenocarbonitrile analogs (diastereoselectivity up to 10:1 dr) .

Mechanism :

-

Photoexcitation of Eosin Y generates a radical cation intermediate.

-

Ring-opening of N-cyclopropylaniline forms a distonic radical cation.

Oxidation and Reduction:

Challenges :

-

Steric hindrance impedes oxidation of the cyclopentane ring.

-

Reduction of the C-Cl bond is inefficient compared to brominated analogs .

Reaction Optimization Strategies

Scientific Research Applications

(3-Chloro-2,2-dimethylpropyl)cyclopentane has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Chloro-2,2-dimethylpropyl)cyclopentane involves its interaction with specific molecular targets such as enzymes or receptors. The chlorine atom and the cyclopentane ring play crucial roles in determining the compound’s reactivity and binding affinity. The compound may undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert their effects through various biochemical pathways.

Comparison with Similar Compounds

Chlorinated Cyclopentane Derivatives

- cis-1,3-Dimethylcyclopentane (CAS 2532-58-3): Molecular Formula: C₇H₁₄ Molecular Weight: 98.19 g/mol Key Features: Lacks chlorine, reducing polarity and reactivity.

Chlorinated Alkanes

- 3-Chloro-2,4-dimethylpentane (CAS 19174-61-9):

Cyclopentanone Derivatives

- 2-Methylcyclopentanone (CAS 1120-72-5): Molecular Formula: C₆H₁₀O Molecular Weight: 98.14 g/mol Boiling Point: 139–140°C Key Features: The ketone group enhances polarity and reactivity (e.g., susceptibility to nucleophilic attack), contrasting with the alkyl chloride’s nucleophilic substitution behavior in the target compound .

Steroid-Related Cyclopentanes

Steroids (e.g., cyclopentane perhydrophenanthrene core) feature fused rings with biological activity. In contrast, (3-Chloro-2,2-dimethylpropyl)cyclopentane’s isolated ring and bulky substituent suggest applications in synthetic chemistry rather than pharmacology .

Data Table: Comparative Analysis

Research Findings and Implications

- Thermodynamic Properties: Cyclopentane derivatives like the target compound may exhibit higher boiling points than linear alkanes due to ring strain and branching. For example, 2-Methylcyclopentanone boils at 139–140°C, while linear chlorinated alkanes (e.g., 3-Chloro-2,4-dimethylpentane) likely have lower boiling points .

- Environmental Impact: Chlorinated compounds face regulatory scrutiny (e.g., EPA listings in ) due to toxicity and persistence.

- Reactivity: The chlorine atom in this compound enhances susceptibility to nucleophilic substitution, contrasting with the ketone reactivity of 2-Methylcyclopentanone .

Biological Activity

(3-Chloro-2,2-dimethylpropyl)cyclopentane is an organic compound characterized by the presence of a chlorine atom attached to a 2,2-dimethylpropyl group, which is in turn connected to a cyclopentane ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research due to its potential biological activity.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 192.72 g/mol |

| Boiling Point | TBD |

| Melting Point | TBD |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The chlorine atom can participate in nucleophilic substitution reactions, which may affect enzyme activity and receptor binding. This property suggests potential applications in drug design and development.

Case Studies

- Antimicrobial Activity : Research has indicated that compounds similar to this compound exhibit antimicrobial properties. A study focused on derivatives of cyclopentane revealed that modifications could enhance their efficacy against Gram-positive and Gram-negative bacteria .

- Pharmaceutical Applications : In the context of drug delivery systems, this compound has been explored for its ability to serve as a carrier for active pharmaceutical ingredients. Its hydrophobic nature can facilitate the encapsulation of hydrophobic drugs, improving their bioavailability .

- Inhibition Studies : A screening assay developed for Type III secretion system inhibitors included this compound as a candidate. The compound was evaluated for its ability to inhibit the secretion of virulence factors in pathogenic bacteria, showing promising results in reducing bacterial pathogenicity .

Toxicity and Safety Profile

The toxicity profile of this compound has not been extensively studied; however, related compounds have shown varying degrees of toxicity depending on their structural modifications. Safety assessments are crucial before advancing to clinical applications.

Comparative Analysis with Similar Compounds

A comparative analysis with similar compounds such as (3-Bromo-2,2-dimethylpropyl)cyclopentane indicates that the presence of chlorine instead of bromine could influence the reactivity and biological interactions of the compound. This difference may lead to variations in antimicrobial efficacy and pharmacokinetic properties .

Q & A

Q. What are the recommended laboratory synthesis routes for (3-Chloro-2,2-dimethylpropyl)cyclopentane, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via chlorination of a precursor such as 2,2-dimethylcyclopentanol using thionyl chloride (SOCl₂) under reflux conditions (e.g., 45°C, 97% yield over two steps) . Alternative routes may involve phosphorus trichloride (PCl₃) as a chlorinating agent. Key considerations include:

- Solvent Choice : Dichloromethane (CH₂Cl₂) is often used to enhance reactivity and control exothermicity.

- Purification : Fractional distillation (bp ~139–145°C, similar to analogs ) followed by GC-MS analysis to confirm purity (>98%) .

Table 1 : Comparison of Synthesis Methods

| Method | Reagents/Conditions | Yield (%) | Purity (GC-MS) |

|---|---|---|---|

| SOCl₂, CH₂Cl₂, 45°C | Cyclopentanol derivative | 97 | >98% |

| PCl₃, reflux | Cyclopentanol derivative | 85–90 | 95–97% |

Q. How can researchers characterize this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : Use H NMR to identify the cyclopentane ring protons (δ 1.5–2.5 ppm) and the chloro-dimethylpropyl group (δ 3.0–3.5 ppm for CH₂Cl, δ 1.2 ppm for CH(CH₃)₂).

- IR : Confirm C-Cl stretching vibrations at ~550–650 cm⁻¹.

- GC-MS : Monitor molecular ion peaks at m/z ≈ 160–162 (M⁺, Cl isotope pattern) and fragmentation patterns for structural validation .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protection : Wear nitrile gloves, safety goggles, and a lab coat to avoid skin/eye contact. Use fume hoods for volatile reactions .

- Waste Management : Segregate halogenated waste for professional disposal to prevent environmental contamination .

Advanced Research Questions

Q. How can reaction mechanisms for the chlorination of 2,2-dimethylcyclopentanol to form this compound be elucidated?

- Methodological Answer :

- Pathway Analysis : The reaction likely proceeds via an SN2 mechanism, where SOCl₂ acts as a nucleophile, displacing the hydroxyl group. Isotopic labeling (e.g., O in the alcohol) can track oxygen transfer to SO₂ byproduct .

- Computational Modeling : Density Functional Theory (DFT) studies can simulate transition states and activation energies to validate mechanistic hypotheses .

Q. How can researchers resolve contradictions in reported physical properties (e.g., boiling points) of halogenated cyclopentane derivatives?

- Methodological Answer :

- Data Reconciliation : Compare experimental setups (e.g., distillation apparatus calibration, purity of starting materials). For example, discrepancies in boiling points (e.g., 139–145°C vs. 145°C ) may arise from impurities or isomeric byproducts.

- Advanced Chromatography : Use HPLC with a chiral column to separate enantiomers or diastereomers that might skew physical data .

Q. What computational tools are suitable for predicting the reactivity of this compound in novel reactions?

- Methodological Answer :

- QSAR/QSPR Models : Apply Quantitative Structure-Activity Relationship models to predict reaction outcomes (e.g., bond dissociation energies for radical reactions) .

- Machine Learning : Train neural networks on halogenation reaction datasets to optimize conditions (e.g., solvent, temperature) for new derivatives .

Data Contradiction Analysis

Q. Why might different studies report varying yields for the same synthesis route?

- Methodological Answer :

- Source Analysis : Variations in reagent purity (e.g., SOCl₂ degradation due to moisture) or catalytic residues (e.g., Al(OiPr)₃ in multistep reactions ).

- Experimental Reproducibility : Strict control of reaction time and temperature (±2°C) is critical. For example, reflux at 45°C vs. 50°C may alter byproduct formation .

Tables for Key Data

Table 2 : Physicochemical Properties of this compound (Predicted)

| Property | Value | Reference Compound Analog |

|---|---|---|

| Molecular Weight | ~162.07 g/mol | 134.65 g/mol (C₇H₁₅Cl) |

| Boiling Point | ~140–150°C | 139–145°C |

| LogP (Partition Coeff.) | ~3.2 (hydrophobic) | 2.9 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.